

Disperse Yellow 65 Anthraquinone-Thiazole Structural Framework: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse yellow 65 (C.I. 671205)*

Cat. No.: *B157447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 65 is a high-performance disperse dye characterized by its unique anthraquinone-thiazole fused heterocyclic structure. This framework is responsible for its vibrant yellow color, excellent light and wash fastness, and suitability for dyeing hydrophobic fibers, particularly polyester.^[1] Its robust chemical architecture also makes it a molecule of interest for researchers in materials science and medicinal chemistry, exploring its potential in applications beyond textile dyeing. This technical guide provides an in-depth overview of the core structural framework of Disperse Yellow 65, including its physicochemical properties, a general synthesis pathway, and an exploration of its structure-property relationships.

Physicochemical and Fastness Properties

Disperse Yellow 65 is distinguished by its high stability and performance, which are quantified by various industry-standard metrics. The key properties are summarized in the table below.

Property	Value	Reference
CI Name	Disperse Yellow 65	[2] [3]
CI Number	671205	[2] [3]
CAS Number	10116-20-8, 69912-86-3	[1] [2] [4]
Molecular Formula	C ₂₁ H ₁₂ N ₂ O ₂ S	[1] [2]
Molecular Weight	356.40 g/mol	[1] [2] [4]
IUPAC Name	N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide	[4]
Maximum Absorption Wavelength (λ _{max})	~420 nm (in Dimethylformamide)	[1]
Light Fastness (ISO)	6-7	[1]
Wash Fastness (ISO)	4-5	[1]
Ironing Fastness (ISO) - Fading	4-5	[3]
Ironing Fastness (ISO) - Staining	4-5	[3]
Perspiration Fastness (ISO) - Fading	5	[3]
Perspiration Fastness (ISO) - Staining	5	[3]

Core Structural Framework and Structure-Property Relationship

The foundation of Disperse Yellow 65 is the anthraquinone core, a rigid and planar structure known for its inherent stability and contribution to the chromophoric system of many dyes.[\[5\]](#) The introduction of electron-donating or electron-withdrawing groups onto the anthraquinone skeleton allows for the tuning of the dye's color and properties.[\[5\]](#)

In Disperse Yellow 65, the fusion of a thiazole ring to the anthraquinone moiety is a critical structural feature that enhances its performance. The electron-withdrawing nature of the thiazole ring helps to stabilize the chromophore, which is a key factor in the dye's excellent lightfastness.^[1] This fused heterocyclic system creates a large, conjugated π -electron system that is responsible for the absorption of light in the blue region of the visible spectrum, resulting in its characteristic yellow appearance. The benzamide group further extends the conjugation and influences the dye's affinity for polyester fibers.

Synthesis Pathway

The synthesis of Disperse Yellow 65 is a multi-step process that begins with the modification of the basic anthraquinone structure. While specific industrial protocols are proprietary, the general chemical transformations are well-established in dye chemistry.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis pathway of Disperse Yellow 65.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Disperse Yellow 65 are not readily available in the public domain. However, based on general principles of dye chemistry, the following outlines the key experimental steps.

General Synthesis Procedure

- **Sulfonation of Anthraquinone:** Anthraquinone is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring, typically at the 1-position.
- **Nitration:** The resulting anthraquinone-1-sulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

- Reduction: The nitro group is subsequently reduced to an amino group using a suitable reducing agent, such as sodium sulfide or sodium hydrosulfite.
- Thiazole Ring Formation: The aminoanthraquinone intermediate undergoes a cyclization reaction with a sulfur-containing reagent to form the fused thiazole ring. This is a critical step in forming the core anthraquinone-thiazole structure.
- Acylation: The final step involves the acylation of the amino group on the anthraquinone-thiazole intermediate with benzoyl chloride in the presence of a base to yield Disperse Yellow 65.
- Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final dye product.

Characterization Methods

The structural integrity and purity of synthesized Disperse Yellow 65 are confirmed using a variety of analytical techniques.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of Disperse Yellow 65.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye. A reverse-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent like acetonitrile is a common method.[1]
- UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_{max}) in a suitable solvent like dimethylformamide (DMF), which confirms the chromophoric system is intact.[1]
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as carbonyl (C=O) of the anthraquinone and amide, N-H stretching of the amide, and vibrations of the aromatic rings and the thiazole moiety.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To provide detailed information about the chemical structure, including the arrangement of protons and carbon atoms, which is essential for confirming the final structure.

Conclusion

Disperse Yellow 65, with its distinctive anthraquinone-thiazole structural framework, represents a significant achievement in disperse dye technology. Its high fastness properties are a direct result of this stable, conjugated molecular architecture. While detailed synthesis protocols remain largely proprietary, the general synthetic pathway is understood and relies on fundamental organic transformations. Further research into this and similar structures could lead to the development of new high-performance materials with applications in diverse fields beyond textiles, including organic electronics and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]

- 2. worlddyeviety.com [worlddyeviety.com]
- 3. dimacolorgroup.com [dimacolorgroup.com]
- 4. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Disperse Yellow 65 Anthraquinone-Thiazole Structural Framework: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157447#disperse-yellow-65-anthraquinone-thiazole-structural-framework]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com